Thr-Pro-Leu

Description

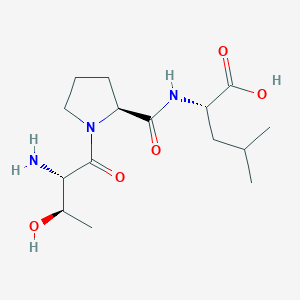

Structure

3D Structure

Properties

Molecular Formula |

C15H27N3O5 |

|---|---|

Molecular Weight |

329.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H27N3O5/c1-8(2)7-10(15(22)23)17-13(20)11-5-4-6-18(11)14(21)12(16)9(3)19/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1 |

InChI Key |

DEGCBBCMYWNJNA-RHYQMDGZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N |

Origin of Product |

United States |

Structural Elucidation in Research Models

Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the amino acid sequence of peptides. In the case of α-endorphin and γ-endorphin, mass spectrometry was used in conjunction with other methods to establish their primary structure, thereby identifying the presence of the this compound sequence. nih.govpnas.org More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are now routinely used for the identification and sequencing of peptides from complex mixtures, such as in the characterization of bioactive peptides from Black Soldier Fly Larvae. mdpi.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For larger and more complex peptides containing the this compound motif, such as those inspired by cyanobacterial natural products, 2D-NMR techniques like COSY, HSQC, and HMBC are used to confirm the amino acid sequence and to gain insights into their conformation. scienggj.orgnih.gov

X-ray Crystallography of Peptide-Target Complexes (if applicable for related peptides)

X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule. To date, there is no specific information available on the X-ray crystal structure of an isolated this compound tripeptide or its complex with a biological target. However, the principles of this technique are widely applied to understand the interactions of peptides with their protein targets.

The process involves co-crystallizing the peptide with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the peptide-protein complex can be determined. This information is invaluable for structure-based drug design, as it reveals the precise molecular interactions at the binding site. While no specific examples for a this compound complex are available, this method has been instrumental in understanding the binding of numerous other peptides to their receptors and enzymes.

Biosynthesis, Enzymatic Processing, and Metabolic Pathways of Thr Pro Leu and Analogous Peptides

Biosynthesis of Constituent Amino Acids: Threonine, Proline, and Leucine (B10760876)

The formation of the tripeptide Thr-Pro-Leu is contingent on the availability of its constituent amino acids: threonine, proline, and leucine. The biosynthesis of these amino acids is a fundamental aspect of cellular metabolism, extensively studied in various model organisms.

Metabolic Pathways and Precursors in Model Organisms

The biosynthetic pathways for threonine, proline, and leucine originate from key intermediates of central carbon metabolism.

Threonine: In microorganisms like Escherichia coli, threonine biosynthesis is part of the aspartate family pathway. creative-proteomics.com The process starts with aspartate, which is phosphorylated by aspartate kinase. creative-proteomics.com A series of enzymatic reactions converts aspartyl-phosphate to aspartate semialdehyde, a key branch point. One branch, through the action of homoserine dehydrogenase and homoserine kinase, leads to the synthesis of threonine. creative-proteomics.com

Proline: Proline is biosynthetically derived from L-glutamate. nih.gov Glutamate is first converted to glutamate-5-semialdehyde. This intermediate can then spontaneously cyclize to form 1-pyrroline-5-carboxylic acid (P5C), which is subsequently reduced by pyrroline-5-carboxylate reductase to yield proline. nih.gov In mammalian cells, such as Chinese Hamster Ovary (CHO) cells, proline biosynthesis primarily occurs in the mitochondria. acs.org

Leucine: The biosynthesis of leucine is interconnected with the pathways for other branched-chain amino acids, valine and isoleucine, all originating from pyruvate. oup.com In fungi like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica, the pathway diverges from valine synthesis at the level of α-ketoisovalerate. nih.govasm.org A series of enzymatic steps catalyzed by α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase leads to the formation of α-ketoisocaproate, the direct precursor of leucine. nih.gov

A summary of the precursors for each amino acid is presented in the table below.

| Amino Acid | Precursor(s) | Model Organism Example(s) |

| Threonine | Aspartate, ATP, NADPH | Escherichia coli creative-proteomics.comresearchgate.net |

| Proline | L-glutamate, ATP, NADH/NADPH | Escherichia coli, Mammalian cells nih.govacs.org |

| Leucine | Pyruvate, Acetyl-CoA | Saccharomyces cerevisiae, Yarrowia lipolytica nih.govasm.org |

Regulation of Amino Acid Availability in Research Systems

The cellular concentrations of threonine, proline, and leucine are tightly regulated to meet metabolic demands without leading to wasteful overproduction. These regulatory mechanisms are crucial in research systems for controlling cellular growth and protein production.

In E. coli, the threonine biosynthesis pathway is subject to feedback inhibition. The first enzyme, aspartate kinase, exists as three isoenzymes, with the activity of aspartate kinase I being inhibited by threonine. researchgate.net Additionally, the expression of the thrABC operon, which encodes key enzymes in the pathway, is controlled by a transcriptional attenuation mechanism that responds to the levels of both threonine and isoleucine. researchgate.net In research settings, environmental factors like phosphate (B84403) concentration can also significantly influence the metabolic flux towards threonine biosynthesis. frontiersin.orgnih.govfrontiersin.org

The regulation of leucine biosynthesis in yeast involves the transcriptional regulator Leu3p. nih.gov The activity of Leu3p is modulated by α-isopropylmalate, an intermediate in the leucine pathway, which acts as an inducer. nih.gov This allows for the fine-tuning of gene expression in response to leucine availability. In Yarrowia lipolytica, a yeast species used in lipid research, leucine biosynthesis has been shown to be interconnected with lipid accumulation, with downregulation of leucine synthesis genes observed under nitrogen limitation. asm.org

Chinese Hamster Ovary (CHO) cells, a cornerstone of biopharmaceutical production, are typically proline auxotrophs due to a dysfunctional proline metabolism pathway. acs.orgacs.orgnih.gov This characteristic is exploited in research to develop selection systems for genetically engineered cells. By introducing a functional gene like pyrroline-5-carboxylate synthase (P5CS), researchers can select for successfully transfected cells by growing them in a proline-free medium. nih.govresearchgate.net

Proteolytic Generation and Release of this compound in Biological Systems

The tripeptide this compound is not synthesized directly but is generated through the proteolytic cleavage of larger proteins. The specific proteases involved and their substrate preferences determine the likelihood of releasing this particular peptide sequence.

Role of Endogenous Proteases in Peptide Formation

Endogenous proteases, such as cathepsins, calpains, and various peptidases, are responsible for protein turnover and the generation of a vast array of peptides. psu.eduresearchgate.net The release of a specific tripeptide like this compound would depend on the presence of this sequence within a protein and the accessibility of flanking peptide bonds to cellular proteases. For instance, the pro-peptide region of some cysteine proteases plays a role in regulating their activity and can be a target for proteolytic processing. nih.gov While direct evidence for the generation of this compound is not extensively documented, the sequence has been noted in protein structures. For example, the sequence Met-Thr-Pro-Leu has been identified in granulocyte colony-stimulating factor, where the cleavage of the initial methionine is unexpectedly blocked, suggesting a certain stability of the subsequent sequence. genscript.com

Substrate Specificity of Peptide-Generating Enzymes

The generation of this compound is dictated by the specificity of proteases for the amino acids flanking the peptide bonds. Proline's unique, rigid structure often influences cleavage. Some proteases, known as post-proline cleaving enzymes, specifically hydrolyze the peptide bond at the carboxyl side of proline residues. nih.gov Thrombin, a serine protease, has a recognition sequence of Leu-Val-Pro-Arg, cleaving after the arginine. sigmaaldrich.comresearchgate.net This demonstrates that proteases can recognize and bind sequences containing proline. The generation of this compound would require a protease that cleaves after the residue preceding threonine and another that cleaves after leucine in a this compound-containing protein sequence. The presence of proline at the P1' or P2' position can hinder cleavage by some proteases like thermolysin. expasy.org Conversely, dipeptidyl peptidase IV (DPP-IV) releases dipeptides from the N-terminus of oligopeptides that have proline or alanine (B10760859) in the penultimate position. cambridge.org The coordinated action of various endo- and exopeptidases would likely be required to release the free tripeptide.

Enzymatic Degradation and Turnover in Research Environments

Peptides containing proline are often more resistant to degradation by peptidases compared to other peptides. cambridge.orgnih.gov This resistance is attributed to the unique cyclic structure of proline, which can sterically hinder the access of proteases to the adjacent peptide bonds. Studies on ruminal bacteria have shown that dipeptides containing proline are hydrolyzed at a significantly slower rate. nih.govasm.org

Research on the proteolysis of the tetrapeptide Pro-Gly-Pro-Leu in different rat brain regions provides a model for the potential degradation of this compound. nih.gov This study showed that Pro-Gly-Pro-Leu is metabolized into smaller peptides like Gly-Pro-Leu, Pro-Gly-Pro, and dipeptides. nih.gov By analogy, this compound could be degraded by aminopeptidases removing the N-terminal threonine or by carboxypeptidases removing the C-terminal leucine. The presence of the internal proline residue would likely make the Thr-Pro bond relatively stable.

The turnover of amino acids and peptides can be studied in research environments using techniques like deuterium (B1214612) labeling in cell culture. nih.gov The turnover rates of individual amino acids, including proline and leucine, have been measured in various cellular pools, indicating a dynamic state of synthesis, degradation, and transport. researchgate.netnih.gov The specific turnover rate of the this compound tripeptide itself has not been reported, but it would be influenced by the stability conferred by the proline residue and the activity of specific peptidases in the cellular environment.

Characterization of Peptidases Responsible for this compound Hydrolysis

The hydrolysis of the tripeptide Threonyl-Prolyl-Leucine (this compound) is governed by specific peptidases capable of recognizing and cleaving peptide bonds involving proline. The unique, rigid structure of proline often makes such bonds resistant to degradation by many common peptidases. tandfonline.com However, several classes of specialized enzymes can process proline-containing peptides.

Dipeptidyl Peptidase IV (DPP-IV): A primary enzyme responsible for the hydrolysis of peptides with a proline residue at the penultimate (P1) position is Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5). plos.orgresearchgate.net DPP-IV is a serine exopeptidase that selectively cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides, where Xaa can be various amino acids. researchgate.netcambridge.org The sequence of this compound fits this substrate preference perfectly (Thr at P2, Pro at P1). DPP-IV would cleave the Thr-Pro dipeptide from the N-terminus, releasing it and the C-terminal leucine. While proline is the preferred amino acid at the P1 position, DPP-IV can also cleave peptides with alanine, serine, glycine, or valine in this position, albeit at lower rates. plos.orgcambridge.org Tripeptides with a proline residue at the P1 position are recognized as substrates by DPP-IV, although they may be processed at a slow turnover rate, sometimes leading to competitive inhibition of the enzyme. plos.org

Prolidases (Xaa-Pro Dipeptidases): Prolidases (EC 3.4.13.9), also known as proline dipeptidases, are enzymes that hydrolyze the peptide bond in dipeptides with a C-terminal proline or hydroxyproline (B1673980) (Xaa-Pro/Hyp). mdpi.commhmedical.comresearchgate.net While their primary substrates are dipeptides, some studies indicate they can also hydrolyze tripeptides containing a C-terminal proline. mdpi.comnih.gov Since this compound has leucine at the C-terminus, it would not be a direct substrate for prolidase cleavage at the Pro-Leu bond. However, if this compound were first cleaved by a carboxypeptidase to yield Thr-Pro, this resulting dipeptide could then be a substrate for prolidase. A prolidase from Aureobacterium esteraromaticum has been shown to hydrolyze various aminoacyl-proline dipeptides, including Ser-Pro and Thr-Pro. tandfonline.com

Other Peptidases:

Aminopeptidase P (EC 3.4.11.9): This enzyme specifically hydrolyzes the peptide bond where proline is in the second position (X-Pro), cleaving the N-terminal amino acid. annualreviews.org It is most active on peptides larger than dipeptides. annualreviews.org

Carboxypeptidases: Intestinal brush border membrane carboxypeptidases, such as angiotensin-converting enzyme (ACE) and carboxypeptidase P, can sequentially degrade proline-containing peptides from the C-terminus. nih.govnih.gov The efficiency depends on the position of the proline residue. nih.gov

The table below summarizes key peptidases and their relevance to the hydrolysis of peptides like this compound.

| Peptidase | EC Number | Cleavage Specificity | Relevance to this compound |

| Dipeptidyl Peptidase IV (DPP-IV) | 3.4.14.5 | Cleaves Xaa-Pro dipeptide from the N-terminus. researchgate.netcambridge.org | High; directly cleaves Thr-Pro from the N-terminus. |

| Prolidase (Proline Dipeptidase) | 3.4.13.9 | Hydrolyzes Xaa-Pro dipeptides. mdpi.comresearchgate.net | Indirect; could hydrolyze a Thr-Pro fragment after initial cleavage. |

| Aminopeptidase P | 3.4.11.9 | Cleaves the N-terminal residue from X-Pro... peptides. annualreviews.org | Potential; could cleave Threonine from this compound. |

| Carboxypeptidase P | 3.4.12.- | Degrades proline-containing peptides from the C-terminus. nih.gov | Potential; could cleave Leucine from this compound. |

Influence of Peptide Sequence and Conformation on Enzymatic Stability

The enzymatic stability of a peptide is profoundly influenced by its amino acid sequence and three-dimensional conformation. The presence of a proline residue, as in this compound, is a critical determinant of its stability.

Influence of Flanking Residues: The amino acids flanking the proline residue also affect stability and enzyme interaction.

N-Terminal Residue (P2 position): For enzymes like DPP-IV, the identity of the amino acid at the P2 position (Threonine) is important for substrate binding and turnover rate. Hydrophobic and basic residues at this position can increase susceptibility to cleavage compared to acidic residues. cambridge.org

C-Terminal Residue (P1' position): The residue following proline (Leucine) is also crucial. Peptides containing Pro or Hydroxyproline at the P1' position are not cleaved by DPP-IV. cambridge.org The presence of a hydrophobic residue like Leucine is permissive for cleavage. In studies of DPP-IV inhibitory peptides, sequences like Leu-Pro-Leu have been identified as potent inhibitors, indicating strong interaction with the enzyme. cambridge.org

Conformational Effects: The specific three-dimensional structure of the peptide determines how it fits into the active site of an enzyme. Molecular docking studies on proline-containing tripeptides like Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) suggest that their specific cis/trans configurations play a significant role in their ability to inhibit enzymes like Angiotensin-Converting Enzyme (ACE). tandfonline.com It is proposed that for ACE inhibition, a cis configuration between the first and second amino acid residues is important. tandfonline.com Similarly, the conformation of this compound, dictated by the rotational angles of its peptide bonds and the isomerization state of the Thr-Pro bond, will be a key factor in its recognition and hydrolysis by peptidases like DPP-IV. While many peptides with a Pro at position 2 have the structure of preferred DPP-IV substrates, they can still be particularly stable. frontiersin.org

Post-Translational Modifications and Their Research Implications

Phosphorylation of Threonine Residues in Peptide Motifs

Post-translational modifications can dramatically alter the function of peptides and proteins. The threonine residue in this compound is a potential site for phosphorylation, a key regulatory modification.

The Thr-Pro motif is a specific recognition sequence for a group of enzymes known as proline-directed protein kinases. This modification involves the covalent addition of a phosphate group to the hydroxyl group of the threonine residue. The introduction of this bulky, negatively charged phosphate group can serve as a molecular switch, altering the peptide's conformation, its ability to interact with other molecules, and its susceptibility to further enzymatic processing.

Key Kinases Targeting Thr-Pro Motifs:

Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle and also play roles in transcription and neuronal functions. They are well-known proline-directed serine/threonine kinases.

Mitogen-Activated Protein Kinases (MAPKs): This family, which includes ERK, JNK, and p38 kinases, is involved in signal transduction pathways that control cell proliferation, differentiation, and stress responses. They also recognize and phosphorylate Ser/Thr-Pro motifs.

The phosphorylation of a Thr-Pro motif can create a binding site for other proteins. For instance, the phosphorylated motif can be specifically recognized and bound by Peptidyl-Prolyl Isomerases like Pin1, which is discussed in the following section. This interaction can then regulate the activity or stability of the target molecule.

| Kinase Family | General Function | Recognition Motif |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle control, transcription | Ser/Thr-Pro |

| Mitogen-Activated Protein Kinases (MAPKs) | Signal transduction, stress response | Ser/Thr-Pro |

Role of Peptidyl-Prolyl Isomerases (PPIases) on Proline Conformation

The conformation of the Thr-Pro peptide bond in this compound is a critical feature that can be dynamically regulated by a class of enzymes called Peptidyl-Prolyl cis/trans Isomerases (PPIases).

As mentioned previously, the Xaa-Pro peptide bond can exist in either a cis or trans conformation. The interconversion between these two states is an intrinsically slow process that can be a rate-limiting step in protein folding and can regulate biological activity. PPIases function to catalyze and accelerate this isomerization, effectively acting as conformational switches.

There are two major families of PPIases:

Cyclophilins (Cyps): These enzymes are the targets of the immunosuppressive drug cyclosporin (B1163) A.

FK506-Binding Proteins (FKBPs): These are inhibited by the immunosuppressant drugs FK506 and rapamycin (B549165).

A specific and highly regulated PPIase is Pin1 . Pin1 is unique in that it specifically recognizes and isomerizes pSer/pThr-Pro motifs, meaning it acts on serine or threonine residues that have been phosphorylated and are immediately followed by a proline. Therefore, the phosphorylation of the threonine in this compound (as discussed in 3.4.1) would make the resulting pthis compound peptide a potential substrate for Pin1.

By catalyzing the cis/trans isomerization of the pThr-Pro bond, Pin1 can profoundly impact the peptide's function. This conformational change can:

Alter the peptide's three-dimensional structure, thereby activating or deactivating it.

Affect its binding affinity for other proteins or receptors.

Influence its stability by making it more or less susceptible to degradation by specific proteases. For example, a protease might only recognize and cleave the trans isomer, so catalysis by a PPIase could regulate the rate of proteolysis.

Molecular Interactions and Mechanistic Elucidation of Thr Pro Leu S Research Effects

Peptide-Target Recognition and Binding Mechanisms

The recognition of the Thr-Pro-Leu sequence by proteins is fundamental to its biological role. This recognition is governed by specific, non-covalent interactions between the peptide and its target, such as a receptor or an enzyme.

While direct in vitro receptor binding studies focusing exclusively on the isolated this compound tripeptide are not extensively documented in publicly available literature, research on larger peptides containing this sequence provides insight. For instance, a patent describes a decapeptide, Asp-Ile-Leu-Ala-Asp-Asp-Glu-Pro-Leu-Thr, which contains a Pro-Leu-Thr sequence and has been identified as an inverse agonist of the Cannabinoid Receptor 2 (CB2). google.com This suggests that the Pro-Leu-Thr motif, within a specific peptide context, can contribute to the binding and modulation of G-protein coupled receptors. Another study investigated analogues of L-prolyl-L-leucylglycinamide (PLG) and their ability to modulate the binding of agonists to central dopamine (B1211576) receptors, highlighting the importance of the proline residue in receptor interaction. nih.gov These examples underscore that the this compound sequence likely contributes to the binding affinity and specificity of larger peptides to their respective receptors, although its role as an independent ligand is not established.

The this compound sequence is more prominently featured in research as a substrate recognition motif for enzymes, particularly protein kinases, rather than as an enzyme inhibitor. The specific sequence of amino acids is often crucial for positioning the target residue (in this case, threonine) correctly within the enzyme's active site for a catalytic reaction, such as phosphorylation, to occur.

Several studies have identified sequences containing or related to this compound as key for enzyme-substrate interactions:

Ceramide-Activated Protein Kinase: Research has shown that this kinase displays specificity for a -Leu-Thr-Pro- motif as a minimal substrate recognition sequence. nih.gov

Epidermal Growth Factor Receptor (EGFR) Threonine Kinase (ERT): A consensus sequence of Pro-Leu-Ser/Thr-Pro was identified as a recognition site for this growth factor-stimulated kinase, which is related to Mitogen-Activated Protein Kinases (MAPKs). nih.gov This kinase phosphorylates key proteins like c-myc and c-jun at sites containing this motif. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): Generally, MAPKs are known to be proline-directed serine/threonine kinases, meaning they preferentially phosphorylate a serine or threonine residue that is immediately followed by a proline. nih.govscienceopen.com The Thr-Pro sequence fits this requirement, making it a canonical target motif for this large family of signaling enzymes. The JNK subgroup of MAPKs specifically recognizes a Thr-Pro-Tyr motif for activation. ashpublications.org

While the sequence is a key part of substrates, there is little evidence to suggest that the isolated this compound tripeptide acts as a potent enzyme inhibitor. Studies on the inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) by various proline-containing peptides did not identify this compound as an active inhibitor. ul.ie

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a target protein at an atomic level. These methods can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-target complex and can predict the binding affinity.

While specific docking and MD simulation studies for the isolated this compound tripeptide are not prominent in the literature, research on similar or related peptides demonstrates the utility of this approach.

Walnut-derived peptides: A study on anti-inflammatory peptides from walnuts used virtual screening and molecular docking to identify tripeptides like Trp-Pro-Leu (WPL) and Phe-Pro-Leu (FPL). The docking results revealed that hydrophobic interactions and hydrogen bonds were the main forces driving the binding of these peptides to the active site of inducible nitric oxide synthase (iNOS). nih.gov

ACE-Inhibitory Peptides: Molecular docking has been used to study the interaction of various peptides with Angiotensin-Converting Enzyme (ACE). For example, simulations of the peptide Tyr-Pro-Trp-Thr showed its binding mechanism within the active site of ACE. researchgate.net

Leucyl-tRNA Synthetase (LeuRS): MD simulations have been employed to investigate the structural basis for amino acid recognition in the editing domain of LeuRS. These simulations showed how the enzyme discriminates between different amino acids, a process guided by interactions with key residues like conserved threonines. nih.gov

These studies indicate that the proline residue often induces a specific turn or rigid conformation, while the leucine (B10760876) residue engages in hydrophobic interactions within the binding pocket. The threonine residue can form hydrogen bonds via its hydroxyl group. A hypothetical docking of this compound would likely show similar types of interactions, but specific, peer-reviewed simulations are needed for confirmation.

Modulation of Cellular Signaling Pathways

The individual amino acid components of this compound are known regulators of key cellular signaling pathways that govern cell growth, proliferation, and metabolism. The sequence itself is a critical motif in proteins that are regulated by phosphorylation cascades.

The this compound sequence is intimately linked with the activity of major protein kinase signaling pathways.

MAPK Pathways: As previously mentioned, the Ser/Thr-Pro motif is a canonical phosphorylation site for MAPKs. nih.govscienceopen.com The presence of a Thr-Pro sequence makes a protein a potential substrate for this kinase family. The ERT kinase, which recognizes the Pro-Leu-Ser/Thr-Pro consensus sequence, is a MAP2-related kinase, linking this specific sequence to MAPK signaling. nih.gov The MAPK pathways are crucial for transducing extracellular signals into cellular responses, and the phosphorylation of proteins containing this motif is a key mechanism of signal propagation. nih.gov

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from nutrients, including amino acids. d-nb.info All three constituent amino acids of this compound play roles in mTORC1 regulation:

Leucine (Leu): Leucine is a primary and potent activator of mTORC1 signaling. It is sensed by cytosolic proteins like Sestrin2 and Leucyl-tRNA synthetase (LRS), which in turn regulate the Rag GTPases to promote mTORC1 activation at the lysosome. d-nb.infofrontiersin.org

Threonine (Thr): Threonine availability is sensed by the mitochondrial threonyl-tRNA synthetase 2 (TARS2). Threonine binding to TARS2 leads to the activation of mTORC1, establishing TARS2 as a specific sensor for cellular threonine levels. frontiersin.orgnih.gov

Proline (Pro): Proline, along with other amino acids like glutamine and serine, has been shown to "prime" cells for leucine-dependent mTORC1 activation. nih.gov While not a direct activator itself, its presence potentiates the signaling response to leucine. nih.gov The transporter SLC36A1, which transports proline, has also been shown to positively regulate mTORC1 activation. nih.gov

The this compound sequence appears in proteins involved in the regulation of gene expression. Furthermore, its constituent amino acids are directly linked to the machinery of protein synthesis.

Gene Expression: The proto-oncoprotein Myc, a critical transcription factor, contains the sequence ...Pro-Thr-Pro-Pro-Leu-Ser... near key phosphorylation sites that regulate its ability to transactivate gene expression. pnas.org Similarly, the phosphorylation of transcription factors like c-Jun by MAP kinases at sites containing Ser/Thr-Pro motifs is a well-established mechanism for regulating gene expression in response to cellular stress and growth factors. nih.gov

Protein Synthesis: The regulation of mTORC1 by threonine, proline, and especially leucine directly impacts protein synthesis. physiology.org Activated mTORC1 phosphorylates downstream targets like 4E-BP1 and S6K1, which in turn promote the initiation of translation. nih.gov Beyond this, the availability of tRNAs charged with their respective amino acids (tRNA-Thr, tRNA-Pro, tRNA-Leu) is essential for the elongation step of protein synthesis. Studies in bean plants have isolated and characterized the nuclear genes for these specific tRNAs, highlighting their fundamental role in cellular metabolism and protein production. nih.gov A human threonyl-tRNA synthetase-like protein (ThrRS-L) has also been identified and is believed to be involved in protein biosynthesis. oup.com

Table of Mentioned Compounds

Role in Intracellular Localization and Protein-Protein Interactions

The tripeptide sequence Threonine-Proline-Leucine (this compound) and its variations are integral components of larger sequence motifs that dictate the subcellular destination and interaction partners of various proteins. These motifs function as molecular signals, recognized by cellular machinery to ensure proteins are correctly sorted and can participate in specific binding events.

Research has identified sequences containing Pro-Leu and Thr as critical for targeting proteins to specific organelles. For instance, a hexapeptide sequence, Asn-Gln-Pro-Leu-Leu-Thr, is essential for the intracellular sorting of gp75, a human brown locus protein, to melanosomes. nih.gov The deletion of a region containing this sequence results in the protein being incorrectly transported to the cell surface, demonstrating the motif's necessity for retention within the endosomal/lysosomal pathway from which melanosomes originate. nih.gov Similarly, the C-terminal tetrapeptide sequence -Ser/Pro-Thr-Glu-Leu (-S/PTEL) in prostaglandin (B15479496) endoperoxide H synthases (PGHS-1 and -2) acts as a signal to target these enzymes to the endoplasmic reticulum (ER). nih.gov The similarity of this sequence to the canonical -KDEL ER-retention signal highlights a conserved mechanism for protein localization. nih.gov A sequence featuring Thr-Pro-Pro-Leu is also found within human mitochondrial carbonic anhydrase, consistent with its localization within mitochondria. pnas.org

Beyond directing localization, the this compound motif is a key recognition site for protein-protein interactions, particularly in the context of enzyme-substrate binding. The consensus sequence Pro-Leu-Ser/Thr-Pro has been identified as a primary structural determinant for substrate phosphorylation by the ERT protein kinase, a growth factor-stimulated enzyme. nih.gov This kinase specifically phosphorylates proteins such as the human c-myc protein and the rat c-jun protein at sites containing this sequence, indicating that the Pro-Leu-Thr arrangement is a crucial part of the structure recognized by the kinase. nih.gov Furthermore, a modified peptide containing a Leu-Thr-Pro sequence has been shown to act as an inhibitor of protein interactions, underscoring the sequence's role in mediating or blocking molecular binding. biosynth.com

Table 1: Examples of this compound Containing Motifs in Protein Localization and Interaction

| Protein/Peptide | Sequence Motif | Function | Reference |

|---|---|---|---|

| Human gp75 | Asn-Gln-Pro-Leu -Leu-Thr | Intracellular sorting to melanosomes | nih.gov |

| PGHS-1 and -2 | -Ser/Pro-Thr -Glu-Leu | Targeting to the endoplasmic reticulum | nih.gov |

| c-myc, c-jun | Pro-Leu -Ser/Thr-Pro | Substrate recognition site for ERT protein kinase | nih.gov |

| Mitochondrial CA V | Thr-Pro-Pro-Leu-Thr -Glu | Part of a protein localized to mitochondria | pnas.org |

| Research Peptide | 1-Deoxyfructosyl-Val-His-[D7]Leu-Thr-Pro -Glu | Inhibition of protein-protein interactions | biosynth.com |

Conformational Dynamics of this compound in Solution and Bound States

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions in solution. The this compound sequence exhibits significant conformational flexibility, which is crucial for its role in molecular recognition and signaling. This dynamic nature is governed by the rotational freedom of its peptide backbone and the movement of its constituent amino acid side chains.

Cis-Trans Isomerization of the Proline Peptide Bond and its Functional Consequences

A defining characteristic of peptides containing Proline is the potential for the peptide bond preceding it (in this case, the Thr-Pro bond) to exist in two distinct conformations: cis and trans. Unlike other amino acid peptide bonds, which overwhelmingly favor the trans state (>99.5%), the energy difference between the cis and trans isomers of an X-Pro bond is small, allowing for a significant population of the cis form (typically 5-30%). imrpress.comimrpress.com This isomerization acts as a molecular switch, as the two conformers can lead to profoundly different local protein structures and, consequently, different biological functions. imrpress.comimrpress.com

The functional importance of this conformational change is powerfully illustrated in neurotransmitter-gated ion channels. In the 5-HT3 receptor, a specific proline residue located at a critical hinge point can gate the channel through cis-trans isomerization. researchgate.net Binding of the neurotransmitter is proposed to trigger the isomerization of the proline to the cis form, inducing a conformational change that opens the ion channel pore. researchgate.net This demonstrates that the proline isomerization is not a random fluctuation but a key mechanistic step in protein function. The equilibrium between the cis and trans states can be influenced by neighboring residues and post-translational modifications, such as lysine (B10760008) acetylation, which can alter local protein conformation by shifting the proline isomerization preference. microbialcell.com

Table 2: Characteristics of Proline Cis-Trans Isomers

| Feature | Trans-Proline Conformation | Cis-Proline Conformation | Reference |

|---|---|---|---|

| Prevalence | Predominant form in folded proteins (~95% for X-Pro bonds) | Less frequent in folded proteins due to steric hindrance, more common in flexible regions | imrpress.comimrpress.com |

| Energetics | Generally lower in energy, but the difference is small compared to non-prolyl bonds | Slightly higher in energy, but readily accessible | imrpress.com |

| Structural Impact | Results in a more extended peptide backbone | Induces a sharp turn or "kink" in the peptide backbone | researchgate.net |

| Functional Role | Associated with one functional state (e.g., closed channel) | Can trigger a switch to an alternative functional state (e.g., open channel) | imrpress.comresearchgate.net |

Backbone and Side-Chain Dynamics Probed by Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for characterizing the conformational dynamics of peptides like this compound at an atomic level. imrpress.com It allows for the study of motions across a wide range of timescales, from the fast tumbling of side chains to the slower cis-trans isomerization of the proline bond. nih.govutoronto.ca

NMR techniques can distinguish between the cis and trans isomers of proline because the different chemical environments result in separate signals for proline and its neighboring residues. imrpress.com Advanced methods, such as 2D ¹H,¹H-NOESY, can identify the isomers, though the difference in ¹³C chemical shifts of the proline β and γ carbons is considered a more definitive indicator. imrpress.com

To study the dynamics of specific parts of the tripeptide, researchers employ isotopic labeling strategies. For instance, specific labeling of the Threonine methyl group with ¹³C and ²H allows for detailed analysis of its side-chain motion using relaxation experiments. nih.gov The methyl groups of both Threonine and Leucine are particularly valuable probes because they are distributed throughout protein structures and provide well-resolved signals in NMR spectra. nih.govutoronto.ca By measuring relaxation rates (e.g., ¹⁵N relaxation for the backbone, ²H relaxation for side chains), scientists can calculate order parameters, which quantify the amplitude of motion for specific bonds. utoronto.canih.gov These experiments have revealed strong correlations between the motions of the peptide backbone and its side chains, suggesting that the dynamic fluctuations are coupled throughout the structure. utoronto.ca

Table 3: NMR Techniques for Studying this compound Dynamics

| NMR Technique | Information Gained | Target Residue(s) / Moiety | Reference |

|---|---|---|---|

| ¹³C Chemical Shift Analysis | Definitive identification of cis vs. trans proline isomers | Proline (Cβ and Cγ) | imrpress.com |

| 2D NOESY | Through-space correlations to determine proximity of atoms and identify isomers | All protons, especially between Thr (αH) and Pro (δH) | imrpress.comuzh.ch |

| ¹⁵N Relaxation (R₁, R₂, NOE) | Backbone flexibility and order parameters (S²) | Backbone amides (Thr, Leu) | utoronto.canih.gov |

| ²H Methyl Relaxation | Side-chain flexibility, methyl axis order parameters (S²axis) | Threonine, Leucine (specifically labeled methyl groups) | nih.govnih.gov |

| HMQC / HSQC | Correlation of proton and heteronuclei (¹³C, ¹⁵N) to resolve individual signals | All residues | nih.gov |

Biological Roles and Physiological Significance in Preclinical and in Vitro Research

Observed Bioactivities in Cell-Based Assays and Animal Models

Antioxidant and Reactive Oxygen Species Scavenging Research

The antioxidant potential of peptides is a significant area of interest in biochemical research. The presence of specific amino acid residues, such as hydrophobic ones like Proline and Leucine (B10760876), can contribute to a peptide's ability to scavenge reactive oxygen species (ROS). mdpi.com Studies have shown that the antioxidant capacity of peptides can be evaluated using various in vitro assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and hydroxyl radical scavenging assays. mdpi.comnih.gov The structural composition of a peptide, including its amino acid sequence and molecular weight, influences its interaction with free radicals. mdpi.com Low molecular weight peptides are often considered to have strong antioxidant activities, potentially due to their ability to interact more effectively with free radicals. mdpi.com

The antioxidant activity of peptides is often linked to the presence of hydrophobic amino acids like Leucine and Proline, as well as aromatic amino acids. mdpi.com These residues can enhance scavenging activities. csic.es For instance, Leucine has been reported to augment the scavenging abilities of peptides. csic.es Glycine and Proline have also been suggested to play a role in the radical scavenging ability of certain peptides. csic.es

While direct studies on the antioxidant activity of the specific tripeptide Thr-Pro-Leu are not extensively detailed in the provided search results, the general principles of peptide antioxidant activity suggest that its composition of Threonine, Proline, and Leucine could confer some level of ROS scavenging capability. Further research using specific assays like the oxygen radical absorbance capacity (ORAC) assay or cellular antioxidant assays would be necessary to quantify the specific antioxidant potential of this compound. jst.go.jpacs.orgnih.govmdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibition Research

Angiotensin-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. The inhibition of ACE is a major target for the management of hypertension. cirad.fr Food-derived peptides have been investigated as potential ACE inhibitors. The structure of a peptide, including its C-terminal amino acid residues, significantly influences its ability to bind to and inhibit ACE. mdpi.com Proline is often favored at the C-terminal position for high ACE-inhibitory activity. mdpi.com

Research has identified numerous ACE inhibitory peptides from various food sources. For example, a peptide with the sequence Ile-Thr-Leu, an isomer of this compound, was isolated from rice bran protein hydrolysates and demonstrated ACE inhibitory activity with an IC50 value of 0.0118 mg/mL in vitro. researcherslinks.com The presence of hydrophobic amino acids is a common feature of ACE-inhibitory peptides. acs.org Specifically, hydrophobic or aromatic amino acids at the N-terminus and a Proline residue at the C-terminus are often associated with potent ACE inhibition. nih.gov

While the direct ACE inhibitory activity of this compound is not explicitly quantified in the search results, the structural characteristics of the peptide, particularly the presence of Proline and the hydrophobic amino acid Leucine, align with features commonly found in ACE inhibitory peptides.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. nih.gov Peptides derived from food proteins have been identified as potential DPP-IV inhibitors. nih.govmdpi.com The characteristics of DPP-IV inhibitory peptides often include a short sequence length (2-8 amino acids), a hydrophobic nature, and the presence of a Proline residue, typically within the first four N-terminal positions. ucd.ie

Several studies have identified DPP-IV inhibitory peptides from various sources. For instance, peptides containing Proline flanked by hydrophobic residues like Alanine (B10760859), Glycine, or Leucine have shown inhibitory activity. ucd.ie The peptide Ile-Pro-Ile is a known potent DPP-IV inhibitor. acs.org While a direct IC50 value for this compound was not found, a study on the peptide Pro-Pro-Leu reported poor activity (IC50 > 2000 μM); however, replacing the N-terminal Proline with Isoleucine to form Ile-Pro-Leu significantly increased its activity (IC50 = 341.5 μM). researchgate.net This suggests that the amino acid at the N-terminal position plays a crucial role in the inhibitory potency.

Molecular docking studies have been used to predict the binding affinity of peptides to the DPP-IV active site. acs.orgresearchgate.net These in silico methods can help in identifying potential inhibitory peptides, although experimental validation is necessary to confirm the activity and mode of inhibition. acs.org

Antiangiogenic Research in Murine Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. plos.orgpnas.org Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. plos.orgpnas.org Peptides have been investigated for their antiangiogenic properties. plos.orgpnas.org

Research has identified certain amino acid residues that are preferred in antiangiogenic peptides, including Threonine, Proline, and Arginine, while others like Leucine and Valine are not preferred. plos.orgpnas.org A combinatorial screening identified the motif Arg-Pro-Leu as a target for VEGF receptor-1 and neuropilin-1, both of which are involved in angiogenesis. researchgate.net This led to the development of a derivative molecule, D(LPR), which demonstrated significant antiangiogenic activity in several mouse models, including Matrigel-based assays and retinopathy of prematurity models. researchgate.net

Furthermore, the heptapeptide (B1575542) Ala-Thr-Trp-Leu-Pro-Pro-Arg (A7R) was found to selectively inhibit the binding of VEGF-A165 to neuropilin-1, thereby reducing angiogenesis and breast cancer growth in in vivo models. mdpi.compeerj.com These studies highlight the potential of peptides containing sequences with Threonine, Proline, and Leucine to interfere with angiogenic pathways. However, the specific antiangiogenic effect of the isolated tripeptide this compound has not been directly reported.

Antivirulence Properties in Microbial Pathogen Models

Antivirulence therapies represent an alternative approach to traditional antibiotics by targeting bacterial virulence factors rather than bacterial growth, which may reduce the selective pressure for resistance. asm.orgmdpi.com These therapies can inhibit processes like biofilm formation and the expression of virulence factors controlled by quorum sensing (QS). asm.orgnih.gov

Peptides can exhibit antivirulence properties at sub-inhibitory concentrations. asm.org The search for molecules with antivirulence activity has included screening compounds that can modulate the virulence of pathogens like Salmonella enterica and Pseudomonas aeruginosa. researchgate.net While the provided information discusses the concept of antivirulence and the role of peptides in this area, there are no specific studies cited that investigate the antivirulence properties of the tripeptide this compound. Research in this field is ongoing to identify novel antivirulence agents from various sources, including the human gut metabolome. researchgate.net

Involvement in Cellular Homeostasis and Stress Responses in Research

Modulation of Apoptotic Pathways in Cell Culture

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Research on peptides containing sequences similar to this compound has demonstrated a capacity to modulate apoptotic pathways. For example, the glyproline neuropeptide Pro-Gly-Pro-Leu has shown anti-apoptotic activity in preclinical research models of "social" stress. eco-vector.com

In these studies, the administration of Pro-Gly-Pro-Leu was found to inhibit the caspase-dependent cascade of apoptosis. eco-vector.com Specifically, in stressed animals, the peptide contributed to a significant decrease in the levels of caspase-8 and caspase-3, which are key executioner enzymes in the apoptotic pathway. eco-vector.com In one study, Pro-Gly-Pro-Leu reduced the level of caspase-8 by a factor of 1.3 in rats exhibiting a submissive type of behavior under stress. eco-vector.com

Furthermore, a rationally designed dual-ligand fusion peptide known as TPL, which incorporates a this compound sequence within its much larger structure, has been shown to inhibit neuronal apoptosis in cell culture models. researchgate.net In studies involving Aβ₂₅₋₃₅-induced neurotoxicity, nanoparticles modified with the TPL peptide effectively protected against neuronal apoptosis. researchgate.net

Table 1: Effect of Pro-Gly-Pro-Leu on Apoptotic Factors in a Preclinical Stress Model

| Compound | Apoptotic Factor | Behavioral Model | Observed Effect in Relation to Stress Group | Reference |

|---|---|---|---|---|

| Pro-Gly-Pro-Leu | Caspase-8 | Submissive Type | 1.3-fold decrease | eco-vector.com |

| Pro-Gly-Pro-Leu | Tumor Necrosis Factor-α (TNF-α) | Submissive Type | 23% decrease | eco-vector.com |

Regulation of Protein Homeostasis in Cellular Systems

Protein homeostasis involves a complex network of pathways that regulate the synthesis, folding, trafficking, and degradation of proteins to maintain cellular function. researchgate.net The amino acid composition of peptides is crucial for their biological function, with hydrophobic amino acids like Leucine and Proline often playing a key role. mdpi.comnih.gov Statistical analysis of biologically active peptides has shown that Threonine, Proline, and Leucine are frequently located towards the C-terminal end of the molecule. cdnsciencepub.com

While direct research on the isolated this compound tripeptide's role in protein homeostasis is limited, the sequence Pro-Leu-Ser/Thr-Pro has been identified as a consensus primary sequence for substrate protein phosphorylation. nih.gov This process is a key component of post-translational modification, which is integral to regulating protein function and, by extension, protein homeostasis. Phosphorylation can trigger protein degradation via the ubiquitin-proteasome system, a cornerstone of protein quality control. oaepublish.commdpi.com DNA damage, a form of cellular stress, is known to alter protein homeostasis by affecting processes like autophagy and proteasome function. nih.gov The involvement of sequences containing this compound in stress responses and phosphorylation suggests a potential role in the broader network of protein homeostasis regulation, though this requires more direct investigation.

Interactions with Other Bioactive Molecules in Complex Research Systems

The this compound sequence has been identified as part of a larger motif that interacts with key cellular enzymes and proteins. A significant finding is the identification of the consensus sequence Pro-Leu-Ser/Thr-Pro as a recognition site for a growth factor-stimulated protein kinase, ERT. nih.gov This kinase specifically phosphorylates other proteins at the serine or threonine residue within this sequence. nih.gov

In vitro assays have identified several important proteins as substrates for this phosphorylation event, indicating a direct interaction between the this compound containing motif and the regulatory machinery of the cell. nih.gov

Table 2: Identified Protein Substrates for ERT Kinase at the Pro-Leu-Ser/Thr-Pro Consensus Sequence

| Protein Substrate | Phosphorylation Site | Sequence Surrounding Site | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor | Threonine-669 | Pro-Leu-Thr-Pro | nih.gov |

| Human c-myc | Serine-62 | Pro-Leu-Ser-Pro | nih.gov |

| Rat c-jun | Serine-246 | Pro-Leu-Ser-Pro | nih.gov |

This interaction highlights a role for the peptide sequence in cell signaling pathways related to growth and proliferation, as c-myc and c-jun are well-known proto-oncoproteins. nih.gov

Additionally, the fusion peptide TPL, containing this compound, was designed for complex research systems involving nanoparticles for drug delivery. researchgate.net In these systems, the TPL peptide demonstrated a high binding affinity to the GT1b ganglioside receptor and was used to deliver a neuroprotective peptide (NAP) across the blood-brain barrier model, showcasing its interaction with both cellular receptors and therapeutic molecules. researchgate.net

Structure Activity Relationship Sar Studies and Rational Peptide Design

Systematic Modification of Thr-Pro-Leu for SAR Elucidation

Alanine (B10760859) scanning is a widely used technique in molecular biology to determine the functional contribution of individual amino acid residues within a peptide or protein. wikipedia.org The side chain of each residue is systematically replaced with the small, non-bulky, and chemically inert methyl group of alanine. wikipedia.org This substitution removes the specific functionality of the original side chain (e.g., hydrophobicity, charge, hydrogen-bonding capacity) beyond the β-carbon, while generally preserving the peptide's backbone conformation. wikipedia.orguci.edu By comparing the activity of the alanine-substituted analog to the original peptide, the importance of the native residue's side chain can be inferred. uci.edu

Applying this technique to this compound would involve synthesizing three analogs: Ala-Pro-Leu, Thr-Ala-Leu, and Thr-Pro-Ala. A significant decrease in biological activity upon substitution would indicate that the original residue's side chain is critical for function. Conversely, little to no change in activity would suggest the side chain is not essential. This method provides a detailed map of the functional contributions of each amino acid, guiding further modifications. uci.edupnas.org

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

This table illustrates the potential outcomes and interpretations of an alanine scan on the this compound peptide. The "Change in Activity" is a hypothetical measure where a significant decrease implies the original residue is crucial for the peptide's function.

| Original Peptide | Alanine-Substituted Analog | Residue Replaced | Potential Change in Activity | Interpretation of Residue Importance |

| Thr -Pro-Leu | Ala -Pro-Leu | Threonine (Thr) | Significant Decrease | The hydroxyl group of Threonine is likely critical for activity, possibly for hydrogen bonding. |

| Thr-Pro -Leu | Thr-Ala -Leu | Proline (Pro) | Major Decrease / Conformational Change | The rigid ring structure of Proline is crucial for maintaining the bioactive conformation of the peptide. |

| Thr-Pro-Leu | Thr-Pro-Ala | Leucine (B10760876) (Leu) | Significant Decrease | The hydrophobic isobutyl side chain of Leucine is likely essential for activity, possibly for binding to a hydrophobic pocket. |

The termini of a peptide—the free amino group (N-terminus) and the free carboxyl group (C-terminus)—are often susceptible to degradation by proteases and can carry charges that influence the peptide's interaction with its biological target. Modifying these termini, a practice known as "capping," is a common strategy to enhance stability and, in some cases, biological activity. sigmaaldrich.comfrontiersin.org

Common N-terminal modifications include acetylation, which removes the positive charge of the N-terminal amine, making the peptide more neutral and often more stable against enzymatic degradation. sigmaaldrich.com At the C-terminus, amidation replaces the carboxyl group with an amide, removing the negative charge and preventing degradation by certain enzymes. sigmaaldrich.com Other modifications, such as the addition of fatty acids (e.g., palmitic acid) can increase a peptide's ability to permeate cell membranes. sigmaaldrich.com The influence of these modifications on this compound would be systematically evaluated to determine the optimal structure for stability and activity.

Table 2: Common Terminal Modifications and Their Potential Effects on this compound

This table outlines standard N- and C-terminal modifications and their generally observed effects on peptides, which can be extrapolated to this compound for research purposes.

| Modification Type | Specific Modification | Location | General Purpose & Potential Effect on this compound |

| N-Terminal Capping | Acetylation | N-terminus | Removes positive charge; may increase stability by preventing N-terminal degradation. sigmaaldrich.com |

| N-Terminal Capping | Palmitoylation (Fatty Acid Addition) | N-terminus | Increases lipophilicity; may enhance cell permeability and membrane binding. sigmaaldrich.com |

| C-Terminal Capping | Amidation | C-terminus | Removes negative charge; prevents enzymatic degradation; can mimic native protein structures. sigmaaldrich.com |

| C-Terminal Capping | Esterification (e.g., Benzyl (B1604629) ester) | C-terminus | Neutralizes charge; can act as a pharmacophore for specific receptor interactions. nih.gov |

Analysis of Amino Acid Contributions to Activity

The specific properties of each amino acid in the this compound sequence—its size, shape, charge, and ability to form certain bonds—collectively determine the peptide's biological activity.

The activity of a peptide is governed by the physicochemical properties of its constituent amino acids. mdpi.comrsc.org These properties include:

Hydrophobicity : The tendency of a residue's side chain to avoid water. Hydrophobic interactions are crucial for protein folding and for the binding of peptides to receptor pockets. nih.gov

Steric Properties : The size and shape of the amino acid side chain, which can influence how the peptide fits into its binding site.

Electronic Characteristics : The distribution of charge and the ability to form hydrogen bonds or other electrostatic interactions. mdpi.com

In this compound, each residue contributes uniquely. Leucine is a hydrophobic amino acid, and its presence, particularly at the C-terminus, is often associated with antioxidant activity, potentially by facilitating interaction with lipid membranes. mdpi.comresearchgate.netProline's side chain forms a rigid ring with its own backbone amine, introducing a characteristic kink in the peptide chain that restricts conformational flexibility. mdpi.com This structural constraint can be critical for pre-organizing the peptide into its bioactive shape. Threonine is a polar, uncharged amino acid containing a hydroxyl group, which can act as a hydrogen bond donor or acceptor, a key feature in many molecular recognition events. scielo.br

Table 3: Physicochemical Properties of Amino Acids in this compound

| Amino Acid | Position | Key Physicochemical Properties | Potential Functional Role |

| Threonine (Thr) | N-terminus | Polar, uncharged; contains a hydroxyl (-OH) group; essential amino acid. medlineplus.gov | Can form hydrogen bonds; may be involved in specific interactions with a receptor or enzyme. |

| Proline (Pro) | Middle | Nonpolar; unique cyclic structure imposes conformational rigidity. frontiersin.org | Induces a specific turn or bend in the peptide backbone, critical for defining its three-dimensional structure. mdpi.com |

| Leucine (Leu) | C-terminus | Nonpolar, hydrophobic; bulky isobutyl side chain; essential amino acid. medlineplus.gov | Drives hydrophobic interactions, anchoring the peptide in a binding pocket; contributes to overall peptide stability. mdpi.comresearchgate.net |

Threonine, Proline, and Leucine are frequently found as key components of specific recognition sequences, or motifs, within larger proteins, underscoring their importance in biological processes. The this compound sequence itself, or variations of it, may confer specificity for particular interactions.

Pro-Leu Motifs : The Pro-Leu motif has been identified in antioxidant peptides, where it is thought to contribute to their scavenging activities. mdpi.com The neuropeptide Pro-Leu-Gly-NH2 (PLG) and its peptidomimetics are known to modulate dopamine (B1211576) receptors, with the Pro and Leu residues being critical for establishing the bioactive conformation. beilstein-journals.orgnih.gov

Threonine-Containing Motifs : Threonine is a key residue in phosphorylation sites. Mitogen-activated protein kinases (MAPKs), for example, often phosphorylate serine or threonine residues that are followed by a proline (a S/TP motif). nih.gov

Leucine-Containing Motifs : Leucine is a dominant residue in many binding motifs. It often serves as a C-terminal anchor for peptides binding to major histocompatibility complex (MHC) molecules like HLA-G and HLA-C. aai.org It is also the defining residue in "leucine zippers," a common protein dimerization motif characterized by a periodic repeat of leucine residues. buffalo.edu

The presence of all three residues in the this compound sequence suggests it may function as a specific recognition motif in various biological contexts.

Table 4: Examples of Biological Motifs Containing Threonine, Proline, or Leucine

This table provides examples of established peptide motifs where the individual amino acids of this compound play a specific and crucial role.

| Residue from this compound | Example Motif | Biological Context/Function | Reference(s) |

| Threonine (Thr) | -S/T-P- | Phosphorylation site for MAP kinases. | nih.gov |

| Threonine (Thr) | -P/S-T-E-L | Endoplasmic reticulum targeting sequence in PGHS enzymes. | nih.gov |

| Proline (Pro) | -L-P-X-T-G- | Substrate motif for the enzyme Sortase A. | wwu.edu |

| Proline (Pro) | Pro-Leu-Gly | Allosteric modulation of dopamine receptors. | beilstein-journals.orgnih.gov |

| Leucine (Leu) | Leucine Zipper (bZIP) | Protein dimerization and DNA binding. | buffalo.edu |

| Leucine (Leu) | I/L-P...L | Anchor residues for peptide binding to HLA-G. | aai.org |

Design and Synthesis of this compound Analogs and Peptidomimetics for Research

Based on SAR findings, researchers can design and synthesize analogs of this compound to enhance desired properties or to probe its mechanism of action. An "analog" is a peptide with one or more amino acid substitutions or modifications. A "peptidomimetic" is a molecule that is no longer a true peptide but is designed to mimic the three-dimensional structure and functional groups of the original peptide, often with improved stability and bioavailability. researchgate.netdiva-portal.org

Strategies for designing analogs and peptidomimetics of this compound include:

Conformational Constraint : Introducing cyclic structures (e.g., by creating a bond between the N- and C-termini) or using scaffolds like lactams to lock the peptide into a specific, bioactive conformation. beilstein-journals.orgupc.edu This can increase binding affinity by reducing the entropic penalty of binding. upc.edu

Peptide Bond Isosteres : Replacing the amide bonds of the peptide backbone with more stable chemical groups to increase resistance to enzymatic cleavage. upc.edu

Side Chain Modification : Altering the side chains to fine-tune properties like hydrophobicity or to introduce novel functionalities. For example, in analogs of the Pro-Leu-Gly-NH2 peptide, incorporating more lipophilic (hydrophobic) moieties to mimic the leucine side chain enhanced binding activity. beilstein-journals.org

The synthesis of these complex molecules often involves a combination of solid-phase peptide synthesis and solution-phase organic chemistry to build the desired scaffolds and incorporate non-natural amino acids or other chemical groups. nih.govnih.gov

Table 5: Strategies for the Design of this compound Analogs and Peptidomimetics

This table outlines various rational design approaches that could be applied to modify the this compound tripeptide for research purposes, along with the intended goals of such modifications.

| Design Strategy | Example Application to this compound | Research Purpose | Reference(s) |

| Conformational Constraint | Cyclization (e.g., head-to-tail cyclization) | To lock the peptide into a specific 3D shape, potentially increasing receptor affinity and selectivity. | upc.edu |

| Scaffold-Based Mimicry | Replace the Thr-Pro sequence with a lactam scaffold. | To mimic a specific β-turn conformation that may be essential for biological activity. | beilstein-journals.org |

| Peptide Bond Isostere | Replace the Pro-Leu peptide bond with a non-hydrolyzable surrogate. | To increase resistance to degradation by proteases, thereby enhancing peptide stability. | upc.edu |

| Side Chain Modification | Substitute Leucine with other hydrophobic residues (e.g., Norleucine, Cyclohexylalanine). | To probe the size and shape requirements of the hydrophobic binding pocket. | beilstein-journals.org |

| D-Amino Acid Substitution | Replace L-Proline with D-Proline. | To alter the peptide's conformation and test its effect on activity, as well as to increase proteolytic stability. | diva-portal.org |

Incorporation of Unnatural Amino Acids and Peptide Bond Surrogates

A primary strategy in peptide SAR is the substitution of canonical amino acids with unnatural variants or the replacement of labile peptide bonds with bioisosteres. These modifications serve multiple purposes: probing the steric and electronic requirements of receptor-ligand interactions, enhancing resistance to enzymatic degradation by proteases, and improving pharmacokinetic properties.

Research into this compound analogues has demonstrated the importance of each residue. The threonine (Thr) residue, with its hydroxyl-containing side chain, can be crucial for forming hydrogen bonds within a receptor's binding pocket. Substituting it with serine (Ser) can test the effect of side-chain length, while replacement with a non-polar amino acid like valine (Val) can determine the necessity of the hydroxyl group altogether. The central proline (Pro) residue imparts a rigid kink in the peptide backbone, which is often essential for adopting the correct bioactive conformation. Replacing L-Proline with its D-enantiomer (D-Pro) or with other cyclic amino acids like pipecolic acid can drastically alter this turn structure, leading to significant changes in activity. The C-terminal leucine (Leu) provides a bulky, hydrophobic side chain that typically engages in van der Waals interactions. Modifications at this position, such as substituting Leu with other hydrophobic residues like isoleucine (Ile), valine (Val), or the unnatural cyclohexylalanine (Cha), are used to map the size and shape of the corresponding hydrophobic sub-pocket of the target receptor.

To combat rapid in vivo cleavage, the peptide bonds (-CO-NH-) themselves can be replaced with non-hydrolyzable surrogates. A common modification is the reduced amide bond (a pseudopeptide bond, -CH₂-NH-), which removes the carbonyl group targeted by peptidases, thereby increasing the compound's metabolic half-life. The systematic application of these modifications provides a detailed map of the structural requirements for the activity of the this compound motif.

Table 1: Examples of this compound Modifications and Their Rationale This table summarizes common modifications applied to the this compound scaffold in SAR studies.

| Analogue Structure | Type of Modification | Rationale for Modification | Potential Outcome |

| Ser -Pro-Leu | Unnatural/Non-canonical Amino Acid | Probes the importance of the side-chain length of the N-terminal hydroxy amino acid. | Altered hydrogen bonding capacity and affinity. |

| Thr-D-Pro -Leu | Stereochemical Inversion | Induces a different peptide backbone turn conformation (β-turn type). | Significant change in receptor binding; potential increase in stability. |

| Thr-Pro-Cha | Unnatural Amino Acid | Increases the hydrophobicity and steric bulk at the C-terminus. | Enhanced binding in a large hydrophobic pocket. |

| Thr-Pro-ψ[CH₂-NH]-Leu | Peptide Bond Surrogate | Replaces the scissile Pro-Leu peptide bond with a reduced amide bond. | Increased resistance to cleavage by proteases; improved bioavailability. |

| Aib -Pro-Leu | Unnatural Amino Acid | Introduces α-aminoisobutyric acid (Aib) to constrain local dihedral angles. | Stabilization of a specific helical or turn conformation. |

Cyclization Strategies for Enhanced Conformational Control

Linear peptides like this compound are conformationally flexible, existing as an ensemble of different shapes in solution. This flexibility can be detrimental, as only a specific conformation is typically responsible for binding to a biological target. This leads to a high entropic penalty upon binding and makes the peptide susceptible to proteolysis. Cyclization is a powerful strategy to overcome these limitations by locking the peptide into a more rigid, bioactive conformation.

Various cyclization strategies can be applied to the this compound sequence or its elongated analogues to enhance conformational control. These include:

Head-to-Tail Cyclization: The N-terminal amino group of threonine is covalently linked to the C-terminal carboxyl group of leucine, forming a cyclic tripeptide. This imposes severe conformational restriction and can pre-organize the molecule for optimal receptor interaction.

Side-Chain-to-Backbone Cyclization: An amino acid with a reactive side chain (e.g., aspartic acid, glutamic acid, lysine (B10760008), or ornithine) is incorporated into the sequence. The side chain is then cyclized with either the N-terminus or C-terminus to form a lactam bridge.

Side-Chain-to-Side-Chain Cyclization: Two reactive amino acids are introduced at strategic positions within the peptide. For instance, incorporating two cysteine residues allows for the formation of a disulfide bridge through oxidation. Alternatively, incorporating an acidic residue (e.g., Asp) and a basic residue (e.g., Lys) allows for the formation of a lactam bridge between their side chains.

By reducing conformational freedom, cyclization can lead to a dramatic increase in both receptor affinity and selectivity, as the molecule is constrained into a shape that fits the intended target more precisely while fitting off-targets poorly. Furthermore, cyclic peptides often exhibit significantly improved metabolic stability because their constrained structure is a poor substrate for many proteases.

Table 2: Overview of Cyclization Strategies for Peptide Scaffolds This table outlines different methods for cyclizing peptides like this compound to improve their pharmacological properties.

| Cyclization Strategy | Description of Linkage | Key Advantages |

| Head-to-Tail Lactamization | The N-terminal amine is linked to the C-terminal carboxyl group. | Induces high rigidity; mimics specific β- or γ-turn structures. |

| Disulfide Bridge | An oxidative bond is formed between the thiol side chains of two Cysteine residues. | Well-established chemistry; can be reversed under reducing conditions. |

| Side-Chain Lactam Bridge | An amide bond is formed between the side chains of an acidic (e.g., Asp) and a basic (e.g., Lys) amino acid. | Offers high stability and allows for varying ring sizes to fine-tune conformation. |

| Thioether (Stapling) | A hydrocarbon staple is formed by linking two olefin-bearing unnatural amino acids via olefin metathesis. | Stabilizes α-helical conformations; enhances cell permeability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR serves as a powerful predictive tool to guide rational peptide design, saving significant time and resources by prioritizing the synthesis of the most promising analogues.

The QSAR process begins with a "training set" of this compound analogues for which biological activity (e.g., IC₅₀ or Kᵢ values) has been experimentally determined. For each analogue, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

1D/2D Descriptors: Molecular weight, logP (hydrophobicity), polar surface area (PSA), and topological indices that describe molecular branching and connectivity.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as van der Waals volume, dipole moment, and solvent-accessible surface area.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for peptides. These methods align the 3D structures of the training set molecules and calculate steric and electrostatic field values at thousands of points on a surrounding grid.

Using statistical techniques, most commonly Partial Least Squares (PLS) regression, a mathematical model is generated that links the descriptors to the observed biological activity. The resulting QSAR equation can be visualized as a 3D contour map, highlighting regions where, for example, increased steric bulk or positive electrostatic potential is predicted to enhance or diminish activity. After rigorous validation, this model can be used to predict the activity of novel, yet-to-be-synthesized this compound analogues, thereby guiding chemists toward designs with the highest probability of success.

Table 3: Key Components of a Typical QSAR Study for this compound Analogues This table breaks down the essential elements and workflow of a QSAR analysis.

| QSAR Component | Description | Example in a this compound Context |

| Training Set | A collection of structurally related compounds with experimentally measured biological activities. | A series of 30 this compound analogues with substitutions at each position and their measured binding affinities for a specific receptor. |

| Molecular Descriptors | Numerical values that represent the physicochemical properties of the molecules. | Hydrophobicity (logP) of the C-terminal residue; steric parameters (Taft's E_s) for side chains; CoMFA steric and electrostatic field values. |

| Statistical Model | A mathematical equation that correlates the descriptors with biological activity. | A PLS regression model: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(E_s) + ... |

| Model Validation | Statistical assessment of the model's robustness and predictive power (e.g., using cross-validation or an external test set). | Calculation of q² (cross-validated R²) and r²_pred (predictive R²) values to ensure the model is not overfitted and can accurately predict new compounds. |

| Predictive Application | Using the validated model to estimate the activity of virtual, unsynthesized compounds. | Predicting the binding affinity of a novel Thr-Pro-Cyclohexylalanine analogue before committing resources to its chemical synthesis. |

Advanced Analytical Methodologies for Thr Pro Leu Research

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable tools in modern peptide research.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for the analysis of peptides like Thr-Pro-Leu. escholarship.orgnih.gov In this approach, the peptide is first separated from other components in a sample by liquid chromatography. The separated peptide then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured, confirming its identity.

Tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information. After the initial mass analysis, the peptide ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern allows for the definitive sequencing of the amino acid residues. For instance, peptide mapping with LC-MS/MS has been used to confirm the primary structure of proteins, where the sequence of the first five N-terminal amino acids, including the this compound sequence, was determined. cellsciences.comusbio.net This technique is also used to identify peptides in complex biological samples, such as those from seahorse extracts and black soldier fly larvae. mdpi.comresearchgate.netnih.govresearchgate.net

The versatility of LC-MS/MS is further demonstrated in its application for the quantification of amino acids in various biological matrices, often employing hydrophilic interaction chromatography for separation. nih.gov To ensure accuracy, stable isotope-labeled amino acids are commonly used as internal standards. nih.gov

Table 1: Applications of LC-MS and LC-MS/MS in Peptide Analysis

| Application | Technique | Key Findings | Citations |

| Peptide Sequencing | LC-MS/MS | Confirmed the N-terminal sequence of recombinant human G-CSF as this compound-Gly-Pro. | cellsciences.comusbio.net |

| Identification in Natural Extracts | LC-MS/MS | Identified the peptide this compound-Leu-Lys in bioactive fractions from black soldier fly larvae. | mdpi.com |

| Characterization of Bioactive Peptides | Q-TOF-MS | Identified peptides including Pro-Trp-Thr-Pro-Leu from seahorse extracts. | nih.govresearchgate.net |

| Quantitative Amino Acid Analysis | LC-MS/MS | Developed methods for the rapid and accurate quantification of amino acids in biological fluids. | nih.govnih.gov |

| Analysis of Post-Translational Modifications | LC/MS/MS | Characterized peptides modified by iodoacetamide, including one containing the sequence Ala-Tyr-Pro-Thr-Pro-Leu-Arg. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of the amino acid composition of peptides following their hydrolysis. d-nb.infocore.ac.uk To make the non-volatile amino acids suitable for GC analysis, they must first be converted into volatile derivatives. researchgate.net This derivatization process is a critical step in the analytical workflow. lcms.cz

Once derivatized, the amino acids are separated by gas chromatography and detected by mass spectrometry. researchgate.netubbcluj.ro This method allows for the quantification of individual amino acids, providing information about the composition of the original peptide. ubbcluj.ro For example, GC-MS has been used to analyze the amino acid composition of various biological samples after derivatization to their trifluoroacetyl ester or TBDMS derivatives. researchgate.netubbcluj.ro

Table 2: GC-MS for Amino Acid Analysis

| Derivatization Method | Key Features | Citations |

| Alkyl Chloroformate | Fast, robust, and matrix tolerant. | lcms.cz |